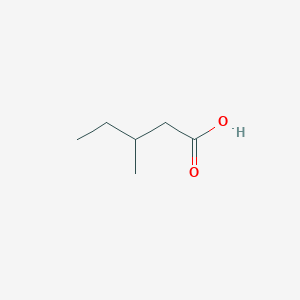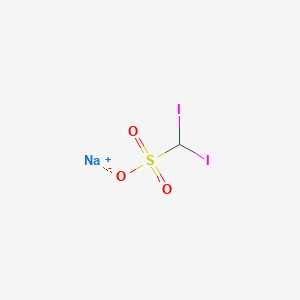
Dimethiodal Sodium
Descripción general
Descripción
Dimethiodal Sodium is a chemical analog of methiodal sodium with two instead of one iodine atom per molecule . It was used as an uro-angiographic contrast agent in the 1930s and 1940s . The molecular formula of Dimethiodal Sodium is CHI2NaO3S .
Molecular Structure Analysis
The molecular structure of Dimethiodal Sodium can be determined using techniques such as X-ray crystallography and mass spectrometry . The average mass of Dimethiodal Sodium is 369.880 Da and the monoisotopic mass is 369.763336 Da .Aplicaciones Científicas De Investigación
Use in Lumbar Myelography : Dimethiodal Sodium, under the name Methiodal Sodium, has been used in lumbar myelography, a medical imaging procedure, since 1947. However, due to its irritative effects on the nervous system, its usage has declined in favor of non-ionic, water-soluble contrast media like Metrizamide (Skalpe, Torbergsen, Amundsen, & Presthus, 1973).
Conversion to Methyl Isothiocyanate in Agriculture : Metam-sodium, a soil fumigant, rapidly converts to methyl isothiocyanate (MITC) in soil. This compound has significant agricultural applications, particularly in pest control (Draper & Wakeham, 1993).
Complex Formation with Bismuth Ions : Sodium-based borate ligands, including sodium complexes, can react with bismuth ions. This chemical interaction is significant in the synthesis of complex compounds, which have potential applications in various chemical processes (Imran et al., 2014).
Cancer Research : In a study, sodium selenite demonstrated a significant effect in reducing cancer incidence in rats, highlighting its potential in cancer prevention and treatment research (Thompson, Meeker, & Kokoska, 1984).
Effect on Fruit Fly Control in Australia : The use of Dimethoate, a broad-spectrum organophosphate insecticide related to metam-sodium, has been pivotal in controlling fruit fly pests in Australia. However, its use has declined due to regulatory changes, impacting pest management strategies (Dominiak & Ekman, 2013).
Antidote for Non-Metallic Pesticides : Sodium dimercaptopropane sulfonate has been found to be an effective antidote against non-metallic pesticide poisoning, showcasing its medical application in treating specific types of poisonings (Chen & Lu, 2016).
Influence on Phase Behavior of Lysozyme : The addition of sodium-based substances like glycerol and DMSO to lysozyme solutions alters their phase behavior, which is crucial for understanding protein solution properties and has implications in biochemical research (Gögelein, Wagner, Cardinaux, Nägele, & Egelhaaf, 2011).
Electrophysiological Effects in Cardiac Research : Amiodarone, a drug whose actions involve sodium channels, was studied for its effects on cardiac muscle. Understanding its impact on sodium channels helps in developing better cardiac therapies (Mason, Hondeghem, & Katzung, 1984).
Safety And Hazards
Propiedades
IUPAC Name |
sodium;diiodomethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2I2O3S.Na/c2-1(3)7(4,5)6;/h1H,(H,4,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPILDHPJSYVNAF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)[O-])(I)I.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHI2NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50904620 | |
| Record name | Dimethiodal sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethiodal Sodium | |
CAS RN |
124-88-9 | |
| Record name | Dimethiodal sodium [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethiodal sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHIODAL SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6Z53YN55N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



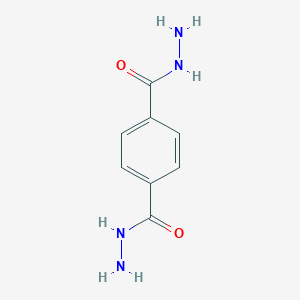
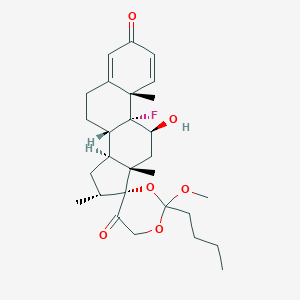

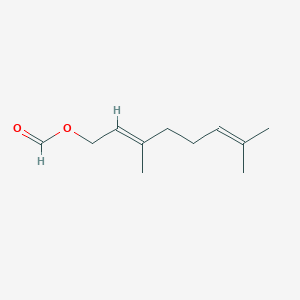
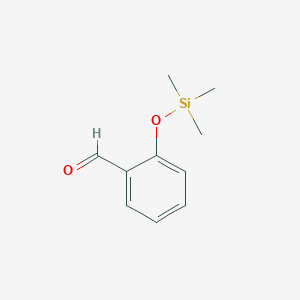
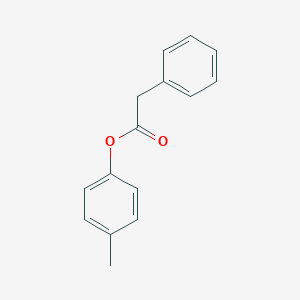



![Spiro[3.4]octane](/img/structure/B89794.png)
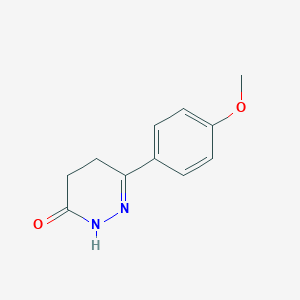
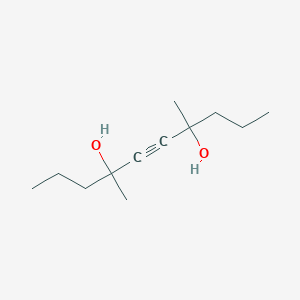
![1-Oxa-8-azaspiro[4.5]decane](/img/structure/B89799.png)
